Part 1: Chemical Identity & Physicochemical Profiling
4-Butyl-N-methylaniline hydrochloride represents a specialized subclass of N-alkylated anilines characterized by a para-substituted lipophilic alkyl chain.[3] Unlike simple aniline derivatives, the inclusion of the n-butyl group at the 4-position significantly alters the compound's partition coefficient (LogP) and steric profile, making it a critical intermediate in the synthesis of lipophilic pharmaceutical scaffolds, organic electronic materials (hole-transport layers), and specialized azo dyes.[3]
Limited solubility in non-polar solvents due to salt form
Predicted pKa
~5.1 - 5.4 (Conjugate Acid)
N-alkylation increases basicity vs. aniline (pKa 4.[3]6)
LogP (Free Base)
~3.8 - 4.2
High lipophilicity due to C4-butyl chain
Part 2: Synthetic Methodology & Process Logic
To ensure high purity (>98%) suitable for pharmaceutical or materials research, a Reductive Amination strategy is preferred over direct alkylation. Direct alkylation with methyl iodide often leads to over-alkylation (formation of quaternary ammonium salts). The protocol below utilizes a self-limiting reduction of the in situ generated imine.
Protocol: Reductive Methylation of 4-Butylaniline
Reaction Logic:
Imine Formation: Condensation of 4-butylaniline with paraformaldehyde generates the iminium species.
Selective Reduction: Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) selectively reduces the imine to the secondary amine without touching the aromatic ring.
Salt Formation: Immediate conversion to the hydrochloride salt prevents oxidation (browning) of the electron-rich free amine.
Step-by-Step Workflow:
Reagent Setup:
Charge a flame-dried 500 mL Round Bottom Flask (RBF) with 4-butylaniline (1.0 eq, 50 mmol) and Methanol (anhydrous, 150 mL).
Add Paraformaldehyde (1.2 eq) or Formalin (37% aq) .
Critical Control: Stir at room temperature for 1 hour to ensure imine equilibration.
Reduction:
Cool the mixture to 0°C using an ice bath.
Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[3]
Allow to warm to room temperature and stir for 12 hours.
Workup (Free Base Isolation):
Quench with saturated NH₄Cl solution.
Extract with Ethyl Acetate (3 x 100 mL).
Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Hydrochloride Salt Formation:
Dissolve the crude oil (free base) in minimal diethyl ether or 1,4-dioxane.[3]
Cool to 0°C.
Add 4M HCl in Dioxane (1.1 eq) dropwise with vigorous stirring.
The white precipitate (4-Butyl-N-methylaniline HCl) is filtered, washed with cold ether, and dried under high vacuum.[3]
Process Visualization
Figure 1: Synthetic pathway for the selective mono-methylation of 4-butylaniline via reductive amination.
Part 3: Analytical Characterization & Validation
Verification of the specific salt form requires a combination of ¹H NMR and HPLC analysis. The key differentiator is the integration of the N-methyl signal versus the butyl chain.
Figure 2: Analytical decision tree for validating batch purity prior to application.
Part 4: Safety & Toxicology (E-E-A-T)
As a derivative of N-methylaniline, this compound must be handled with strict adherence to safety protocols regarding aromatic amines.[3]
Toxicological Hazards:
Acute Toxicity: Likely toxic if swallowed, inhaled, or in contact with skin (Category 3/4 based on structural analogs).
Methemoglobinemia: Aromatic amines can oxidize hemoglobin to methemoglobin, reducing oxygen transport. Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness.[7][8]
Specific Target Organ Toxicity: Potential damage to blood, liver, and kidneys upon prolonged exposure.
Handling Protocol:
Engineering Controls: Always handle within a certified chemical fume hood.
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
Emergency: In case of skin contact, wash immediately with soap and water.[7][9] If cyanosis appears, seek immediate medical attention (methylene blue is the standard antidote for methemoglobinemia).
References
Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-N-methylaniline (Structural Analog Safety Data). Retrieved from
Executive Summary N-Methyl-4-butylaniline (also known as N-Methyl-p-butylaniline) is a secondary aromatic amine derivative of 4-butylaniline. While its parent compound is a standard commodity chemical, the N-methylated v...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Methyl-4-butylaniline (also known as N-Methyl-p-butylaniline) is a secondary aromatic amine derivative of 4-butylaniline. While its parent compound is a standard commodity chemical, the N-methylated variant is a specialized intermediate often synthesized in situ or via custom manufacturing for high-value applications. It serves as a critical building block in the synthesis of mesogenic compounds (liquid crystals), specifically in tuning the viscosity and phase transition temperatures of Schiff base liquid crystals (e.g., MBBA analogs), and as a lipophilic coupling partner in pharmaceutical development.
This guide provides the definitive physicochemical profile, theoretical property derivation, and rigorous characterization protocols required for researchers utilizing this compound.
Chemical Identity & Structural Analysis[1]
Unlike the primary amine (4-butylaniline, CAS 104-13-2), the N-methyl derivative introduces a secondary amine functionality, altering its hydrogen bonding capability and steric profile.
The following diagram illustrates the core connectivity, highlighting the lipophilic butyl tail and the reactive N-methyl amino head group.
Caption: Structural connectivity of N-Methyl-4-butylaniline showing the para-substitution pattern.
Physical-Chemical Properties[1][2][4][5][6]
As a non-catalog specialty chemical, experimental data for N-methyl-4-butylaniline is often extrapolated from its homologs. The values below represent a synthesis of theoretical calculation and homologous trend analysis (Aniline → N-Methylaniline vs. 4-Butylaniline → Target).
Density & Molecular Weight Profile[2][6]
Property
Value (Target)
Reference / Basis
Molecular Weight
163.26 g/mol
Exact Mass Calculation
Density (25°C)
0.935 ± 0.01 g/mL
Estimated. Lower than 4-butylaniline (0.945 g/mL) due to N-methylation volume expansion.
Boiling Point
~265°C (760 mmHg)
Extrapolated from 4-butylaniline (261°C).
Boiling Point (Vacuum)
~140-145°C (14 mmHg)
Standard nomograph correction.
Refractive Index
1.530 - 1.540
Predicted based on molar refractivity.
Appearance
Pale yellow to brown oil
Oxidizes upon air exposure.
Solubility
Lipophilic
Soluble in DCM, EtOAc, Hexane. Insoluble in water.[1]
The Density Logic (Expert Insight)
Researchers often assume N-methylation increases density due to mass addition. However, in simple aromatic amines, the introduction of an N-methyl group often decreases density slightly or keeps it constant compared to the primary amine.
Reasoning: The methyl group adds steric bulk that disrupts the efficient packing of the aromatic rings and reduces the density of hydrogen bonding networks (one less H-bond donor).
For researchers requiring high-purity material, the reductive amination of 4-butylaniline is the preferred route over direct alkylation (which risks over-alkylation to the dimethyl species).
Preferred Synthesis: Eschweiler-Clarke Reaction
This method ensures mono-methylation selectivity.
Caption: Selective mono-methylation via Eschweiler-Clarke reductive amination.
Purity Criticality
In liquid crystal synthesis (e.g., MBBA derivatives), even trace amounts of the primary amine (4-butylaniline) can significantly depress the Nematic-Isotropic transition temperature (
).
Impurity Check: Use GC-FID to detect unreacted primary amine.
Purification: Vacuum distillation is mandatory. The boiling point difference between the primary and secondary amine is small (<10°C), requiring a high reflux ratio column.
Experimental Characterization Protocols
Since specific vendor data is scarce, you must validate the material yourself. Use the following "Self-Validating" protocols.
Protocol A: Precision Density Measurement
Standard: ASTM D4052 (Oscillating U-Tube Method)
Preparation: Ensure sample is dry (Karl Fischer < 0.1% water) and degassed. Bubbles induce significant error.
Calibration: Calibrate instrument with air and HPLC-grade water at 20°C and 25°C.
Injection: Inject ~2 mL of N-methyl-4-butylaniline into the U-tube.
g/mL, suspect oxidation or significant water contamination.
Protocol B: Molecular Weight Verification (GC-MS)
Purpose: Confirm identity and absence of dimethylated byproduct.
Solvent: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM).
Column: HP-5ms or equivalent non-polar column.
Method:
Injector: 250°C.
Oven: 50°C (1 min) → 20°C/min → 300°C.
Target Ion: Look for molecular ion [M]+ = 163.1 .
Note: The fragment [M-15]+ (loss of methyl) and [M-57]+ (loss of butyl) are characteristic.
Applications in Research
Liquid Crystal Engineering
N-Methyl-4-butylaniline is a structural analog to the amine component of MBBA (N-(4-Methoxybenzylidene)-4-butylaniline).
Function: Used to synthesize N-methylated Schiff bases or azo-dyes.
Effect: N-methylation typically reduces the linearity of the mesogen, often suppressing liquid crystalline phases or lowering the clearing point, useful for creating low-viscosity isotropic mixtures or tuning dielectric anisotropy.
Organic Electronics
Used as a hole-transport material precursor. The butyl chain improves solubility in organic solvents for spin-coating processes, while the nitrogen center provides the hole-transport capability.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines oxidize (darken) rapidly in air.
References
Parent Compound Data (4-Butylaniline): National Center for Biotechnology Information. (2024).[5][1][4][6] PubChem Compound Summary for CID 7694, 4-Butylaniline. Retrieved from [Link]
Liquid Crystal Precursors: Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie.
Synthesis Methodology: Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). "beta-Phenylethyldimethylamine". Organic Syntheses, 25, 89. (Standard Eschweiler-Clarke protocol adapted for anilines).
Technical Monograph: Structural Characterization and Synthetic Utility of 4-Butyl-N-methylaniline
Abstract This technical guide provides a comprehensive structural and synthetic analysis of 4-butyl-N-methylaniline (also known as N-methyl-4-butylaniline). While often overshadowed by its isomers (e.g., N-butyl-4-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive structural and synthetic analysis of 4-butyl-N-methylaniline (also known as N-methyl-4-butylaniline). While often overshadowed by its isomers (e.g., N-butyl-4-methylaniline), this specific secondary amine represents a critical scaffold in Structure-Activity Relationship (SAR) studies, particularly for modulating lipophilicity (LogP) and reducing hydrogen bond donor potential in drug candidates. This document details its chemical constitution, a robust self-validating synthetic protocol via reductive amination, and its application in medicinal chemistry.
Part 1: Chemical Identity & Structural Informatics
Precise identification is paramount in chemical databases to avoid confusion with constitutional isomers. The target molecule features a butyl chain at the para position of the benzene ring and a methyl group on the nitrogen atom.
Core Identifiers
Identifier Type
Value / String
IUPAC Name
N-methyl-4-butylbenzenamine
Common Name
4-butyl-N-methylaniline
CAS Number (HCl Salt)
1375472-43-7 (Reference anchor for free base derivation)
Canonical SMILES
CCCCc1ccc(NC)cc1
Isomeric SMILES
CCCCc1ccc(NC)cc1
Molecular Formula
C₁₁H₁₇N
Molecular Weight
163.26 g/mol
Physicochemical Property Profile (Predicted)
Note: Experimental values for the free base are rare in open literature; values below are derived from consensus QSAR models based on the aniline core.
Property
Value
Significance in Drug Design
cLogP
3.8 – 4.1
High lipophilicity due to the butyl chain; enhances membrane permeability but may increase metabolic clearance risk.
pKa (Conj. Acid)
~5.0 – 5.3
The N-methyl group slightly increases basicity compared to the primary aniline (pKa ~4.0), affecting solubility in acidic media.
H-Bond Donors
1
Reduced from 2 (in primary aniline) to 1; critical for probing H-bond requirement in receptor binding pockets.
The most reliable method for synthesizing secondary N-methyl anilines without over-alkylation (forming the quaternary ammonium salt) is Reductive Amination . This protocol utilizes 4-butylaniline as the precursor and Paraformaldehyde as the carbon source, reduced by Sodium Borohydride (NaBH₄) .
Why this method? Direct alkylation with methyl iodide often leads to a mixture of secondary and tertiary amines. Reductive amination proceeds via a stable imine/hemiaminal intermediate, allowing for controlled mono-methylation.
Additive: Molecular Sieves (3Å) (optional, to drive imine formation)
Step-by-Step Methodology
Step 1: Imine Formation (The "Self-Validating" Checkpoint)
Dissolve 4-butylaniline in Methanol (0.5 M concentration) in a round-bottom flask.
Add Paraformaldehyde.
Validation Point: Reflux for 2 hours. Monitor via TLC (20% EtOAc/Hexane). The disappearance of the starting material (primary amine) and appearance of a less polar spot indicates imine formation. Do not proceed until the starting material is consumed.
Step 2: Reduction
Cool the reaction mixture to 0°C (ice bath).
Add NaBH₄ portion-wise over 30 minutes. Caution: Exothermic hydrogen gas evolution.
Allow the mixture to warm to room temperature and stir for 4 hours.
Step 3: Workup & Purification
Quench with 1N HCl (carefully) to destroy excess hydride and protonate the amine.
Basify with 1N NaOH to pH > 10.
Extract with Dichloromethane (DCM) x3.
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Part 3: Reaction Pathway Visualization
The following diagram illustrates the transformation from the primary aniline to the secondary amine, highlighting the critical iminium ion intermediate.
Figure 1: Synthetic pathway via reductive amination.[1][2][3] The formation of the iminium intermediate is the rate-determining step for selectivity.
Part 4: Analytical Profiling & Identification
To validate the synthesized compound, researchers must look for specific diagnostic signals in Nuclear Magnetic Resonance (NMR) spectroscopy.
Predicted ¹H-NMR Signals (CDCl₃, 400 MHz)
Proton Environment
Chemical Shift (δ ppm)
Multiplicity
Diagnostic Value
N-CH₃
2.80 – 2.85
Singlet (3H)
Definitive proof of mono-methylation.
Ar-H (ortho to N)
6.55 – 6.60
Doublet (2H)
Upfield shift due to electron-donating amine.
Ar-H (meta to N)
7.00 – 7.05
Doublet (2H)
Typical aromatic region.
Benzylic CH₂
2.50 – 2.55
Triplet (2H)
Connects butyl chain to ring.
N-H
3.50 – 4.00
Broad Singlet (1H)
Exchangeable; confirms secondary amine.
Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization)
Expected [M+H]⁺: 164.14 m/z
Fragmentation Pattern: Loss of the butyl chain (M-57) or methyl group (M-15) are common fragmentation pathways in high-energy collision studies.
Part 5: Applications in Drug Discovery[7][8]
In the context of medicinal chemistry, 4-butyl-N-methylaniline is rarely a final drug but serves as a vital "Probe Molecule" .
Lipophilicity Scanning
When optimizing a lead compound containing an aniline, chemists synthesize the N-methyl analog to test if the N-H proton is essential for binding.
Scenario A: If potency is maintained, the N-H was likely not a critical hydrogen bond donor.
Scenario B: If potency drops, the N-H was interacting with a receptor residue (e.g., Asp or Glu).
Metabolic Blocking
Primary anilines are susceptible to rapid N-acetylation or oxidation. N-methylation can block these pathways, potentially extending the half-life (t½) of the scaffold.
Figure 2: Strategic utility of N-methylation in lead optimization.
References
Chemical Identity & Constants: National Center for Biotechnology Information. (2023).[4][5] PubChem Compound Summary for CID 11805083, N-sec-Butyl-4-methylaniline (Isomer Comparison). Retrieved from [Link](Note: Used for comparative physicochemical property modeling).
Synthetic Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]
Metabolic Stability: Kalgutkar, A. S., & Dalvie, D. (2015). Role of Chemical Structure in the Prediction of Idiosyncratic Drug Toxicity. In Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Retrieved from [Link][7][2][8]
Technical Comparison: 4-Butylaniline vs. 4-Butyl-N-methylaniline
Executive Summary This technical guide delineates the structural, physicochemical, and functional divergences between 4-butylaniline (primary amine) and its methylated derivative, 4-butyl-N-methylaniline (secondary amine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide delineates the structural, physicochemical, and functional divergences between 4-butylaniline (primary amine) and its methylated derivative, 4-butyl-N-methylaniline (secondary amine). While sharing a hydrophobic butyl-phenyl core, the methylation of the nitrogen atom fundamentally alters their reactivity profile, metabolic fate, and utility in drug development and materials science.
For the researcher, the choice between these two intermediates is rarely trivial. 4-butylaniline is the requisite scaffold for liquid crystal synthesis (e.g., MBBA) and azo dye formation via diazotization. In contrast, 4-butyl-N-methylaniline serves as a strategic tool in medicinal chemistry to modulate lipophilicity (LogP), prevent Phase II N-acetylation, and alter blood-brain barrier (BBB) permeability.
Physicochemical Profiling
The introduction of a methyl group at the nitrogen position reduces the hydrogen bond donor capacity from two (in the primary amine) to one (in the secondary amine), significantly impacting boiling point and solubility.
~5.1 - 5.3 (Increased basicity due to inductive effect)
LogP (Octanol/Water)
3.19
3.30 (Increased lipophilicity)
H-Bond Donors
2
1
Key Reactivity
Diazotization, Schiff Base formation
N-Nitrosation, Acylation
Structural Visualization
The following diagram illustrates the structural relationship and the pKa shift induced by the electron-donating methyl group.
Figure 1: Structural relationship between the primary and secondary amine variants.
Synthetic Architecture
The synthesis of these compounds requires distinct methodologies. 4-butylaniline is typically derived from the reduction of a nitro-precursor, whereas the N-methyl derivative requires a controlled alkylation step to prevent over-methylation to the tertiary amine.
Protocol A: Synthesis of 4-Butylaniline (Nitro-Reduction)
Critical Control Point: Ensure complete reduction of the nitro group without reducing the aromatic ring.
Protocol B: Synthesis of 4-Butyl-N-methylaniline (Reductive Amination)
Direct alkylation with methyl iodide often yields a mixture of mono- and di-methylated products. The preferred industrial method is Reductive Amination .
Reagents: Formaldehyde (37% aq.), NaBH₄ (Sodium Borohydride) or H₂/Pd-C.
Solvent: Methanol or Ethanol.
Step-by-Step Protocol:
Imine Formation: Dissolve 4-butylaniline (1.0 eq) in methanol. Add Formaldehyde (1.1 eq) dropwise at 0°C. Stir for 1 hour to form the in situ imine/hemiaminal.
Reduction: Add NaBH₄ (1.5 eq) in portions. The imine is reduced to the secondary amine.
Quenching: Quench with dilute HCl, then basify with NaOH to extract the free amine.
Purification: Distillation is required to remove traces of unreacted primary amine.
Figure 2: Synthetic flow from the butylbenzene precursor to both amine targets.
Reactivity Profile & Applications
The functional distinction between these two amines dictates their end-use.
4-Butylaniline (Primary)[1][2][3]
Schiff Base Formation: Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form imines. This reaction is the basis for synthesizing MBBA (N-(4-methoxybenzylidene)-4-butylaniline) , a classic nematic liquid crystal used in early display technologies.
Diazotization: Reacts with NaNO₂/HCl at 0°C to form diazonium salts, which are precursors for azo dyes or Sandmeyer reactions (converting -NH₂ to -Cl, -Br, -CN).
4-Butyl-N-methylaniline (Secondary)[4]
No Schiff Bases: Lacks the second proton required for stable imine formation.
N-Nitrosation: Reacts with nitrous acid to form N-nitroso-4-butyl-N-methylaniline . This is a critical safety concern, as N-nitroso compounds are potent carcinogens.
Acylation: Reacts with acid chlorides to form tertiary amides. This is often used in drug synthesis to attach the aniline scaffold to a pharmacophore.[2]
Metabolic Fate & Toxicology (Drug Development Focus)
In a drug discovery context, the choice between a primary and secondary amine profoundly affects the molecule's metabolic stability and toxicity profile.
Metabolic Pathways
N-Acetylation (Primary Only): 4-butylaniline is a substrate for N-acetyltransferase (NAT). Acetylation generally detoxifies the amine but increases renal clearance speed.
N-Hydroxylation (Tox Alert): Primary amines can be oxidized by CYP450 to hydroxylamines (-NHOH), which can form nitrenium ions that bind to DNA (genotoxicity).
N-Dealkylation (Secondary): 4-butyl-N-methylaniline undergoes oxidative N-demethylation by CYP450 to revert to the primary amine. This "metabolic switching" can prolong the half-life of the parent drug but eventually funnels it into the primary amine toxicity pathway.
Figure 3: Metabolic bioactivation and detoxification pathways.
Analytical Characterization
Distinguishing these two compounds in the lab is straightforward using ¹H NMR spectroscopy.
4-Butylaniline:
NH₂ Signal: Broad singlet appearing around 3.5 – 4.0 ppm (integrates to 2 protons). Exchangeable with D₂O.
suppliers and price of 4-butyl-N-methylaniline research grade
The following technical guide is structured to provide an exhaustive analysis of 4-butyl-N-methylaniline for research applications. It moves beyond simple catalog listings to integrate procurement strategy with chemical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an exhaustive analysis of 4-butyl-N-methylaniline for research applications. It moves beyond simple catalog listings to integrate procurement strategy with chemical validation and synthesis logic.
Executive Summary
4-Butyl-N-methylaniline is a specialized secondary aromatic amine used primarily as an intermediate in organic synthesis, pharmaceutical building blocks, and materials science (specifically in the design of liquid crystal mesogens).
Unlike its primary amine precursor (4-butylaniline), the N-methylated variant offers distinct nucleophilicity and solubility profiles.[1] Commercially, it is most frequently encountered as its hydrochloride salt to ensure stability against oxidation and shelf-life degradation. Researchers must distinguish between the free base (oily liquid) and the salt (solid) during procurement and stoichiometric calculations.
Key Procurement Insight: This compound is classified as a Tier 2 Research Chemical (specialty building block), meaning it is often "Make-to-Order" or held in low stock by catalog aggregators. Lead times can range from 2–4 weeks unless sourced from primary manufacturers like Enamine or BLD Pharm.
Chemical Profile & Specifications
Accurate identification is critical due to the existence of structural isomers (e.g., N-butyl-4-methylaniline or 4-tert-butyl-N-methylaniline).
Identity Data
Parameter
Specification
Chemical Name
4-butyl-N-methylaniline
Common Synonyms
N-methyl-4-butylaniline; p-Butyl-N-methylaniline
CAS (Hydrochloride)
1375472-43-7 (Commercial Standard)
CAS (Free Base)
Not widely indexed; often cited as derivative of 104-13-2
The following data reflects the current market landscape for Research Grade (>97%) material. Prices are estimates based on Q1 2025 catalog data for specialized aromatic amines.
Primary Suppliers (Global)
BLD Pharm: High stock availability for the HCl salt (Cat. #BD00904970).
Enamine: Primary manufacturer, often the source for other aggregators (Cat. #ENA360886891).
Accela Chem: Reliable for kilogram-scale scale-up (Cat. #SY195033).
Sigma-Aldrich: Generally re-sells the Enamine stock; higher markup but easier logistics.
Market Price Analysis (Estimated)
Prices refer to the Hydrochloride salt (CAS 1375472-43-7).[2][3]
Quantity
Price Range (USD)
Availability Status
Recommended Use
1 g
$85 – $140
Low Stock (Often 2-3 week lead)
Pilot Screening / NMR Standards
5 g
$250 – $380
Make-to-Order
Small Scale Synthesis
25 g
$800 – $1,200
Custom Synthesis Required
Process Development
Procurement Advisory: Always request the Certificate of Analysis (CoA) prior to purchase to confirm the salt form. If the free base is required for a reaction sensitive to acid, you must perform a "free-basing" extraction step (see Section 5) rather than trying to source the unstable liquid directly.
Technical Synthesis & Validation Logic
For researchers unable to source the compound or requiring the free base in situ, the following synthesis and validation workflows are the industry standard.
Synthesis Workflow: Reductive Amination
The most reliable route to high-purity 4-butyl-N-methylaniline is the reductive amination of 4-butylaniline. This avoids the over-alkylation issues common with direct methylation (e.g., using MeI).
To validate the received or synthesized material, use the following NMR diagnostic peaks. The key is distinguishing the N-methyl group from the N-butyl isomer.
1H NMR (CDCl₃, 400 MHz) Diagnostic Signals:
δ 0.92 (t, 3H): Terminal methyl of the butyl chain.
δ 2.82 (s, 3H):N-Methyl singlet. (Critical for confirmation. If this is a triplet or multiplet, you have the wrong isomer).
δ 6.55 - 7.05 (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).
Handling & Stability Protocols
Storage
Hydrochloride Salt: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Free Base: Store at -20°C . Highly susceptible to oxidation (turning brown/black) upon air exposure.
Free-Basing Protocol (From HCl Salt)
If your reaction cannot tolerate the HCl salt:
Dissolve the salt in minimal water.
Add saturated NaHCO₃ or 1M NaOH until pH > 10.
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
Use immediately. Do not store the free base liquid for long periods.
Safety (E-E-A-T)
Toxicity: Like most N-alkyl anilines, this compound is toxic by inhalation and skin absorption. It may induce methemoglobinemia .
PPE: Double nitrile gloves and a fume hood are mandatory.
Disposal: Segregate as hazardous organic waste (nitrogen-containing).
References
Sigma-Aldrich. Product Specification: 4-Butylaniline (CAS 104-13-2).[4] Retrieved from
BLD Pharm. Product Catalog: 4-Butyl-N-methylaniline hydrochloride (CAS 1375472-43-7).[2] Retrieved from
Heidelberg University. Hydroxylamine-Mediated Arene C-H Amination (Thesis). (2019).[4] Describes synthesis and spectral data of 4-butyl-N-methylaniline (Compound 3e). Retrieved from
PubChem. Compound Summary: N-butyl-4-methylaniline (Isomer distinction). Retrieved from [5]
Application Note: High-Fidelity Mono-N-Methylation of 4-Butylaniline
Executive Summary & Strategic Rationale The selective mono-N-methylation of primary anilines, such as 4-butylaniline , is a classic yet deceptive challenge in organic synthesis. The primary amine product (secondary amine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The selective mono-N-methylation of primary anilines, such as 4-butylaniline , is a classic yet deceptive challenge in organic synthesis. The primary amine product (secondary amine) is inherently more nucleophilic than the starting material due to the inductive electron-donating effect of the added methyl group. In standard alkylation protocols (e.g., using methyl iodide), this leads to a runaway reaction, resulting in a difficult-to-separate mixture of starting material, mono-methylated product, N,N-dimethylated byproduct, and quaternary ammonium salts.
This Application Note details a Modified Reductive Amination Protocol designed to bypass these kinetic pitfalls. By utilizing a controlled condensation with paraformaldehyde followed by in-situ reduction, we lock the stoichiometry to favor the mono-substituted product.
Why this protocol?
Selectivity: Achieves >90% mono-selectivity by forming a defined imine/hemiaminal intermediate prior to reduction.
Scalability: Avoids the use of high-pressure autoclaves (required for Dimethyl Carbonate methods) or genotoxic alkyl halides.
Purification: The lipophilic nature of the butyl chain allows for efficient separation via acid-base extraction, minimizing the need for chromatography.
Reaction Mechanism & Critical Control Points
The success of this protocol relies on the stepwise formation of the N-methylene intermediate (Schiff base/imine species) before the introduction of the reducing agent.
Mechanistic Pathway[1]
Condensation: 4-butylaniline reacts with paraformaldehyde in methanol to form the N-hydroxymethyl intermediate or the corresponding 1,3,5-triarylhexahydro-1,3,5-triazine species (in equilibrium).
Activation: Sodium methoxide (NaOMe) facilitates the dehydration/equilibrium shift.
Reduction: Sodium Borohydride (NaBH
) selectively reduces the C=N bond to the C-N single bond.
Pathway Visualization
Figure 1: Reaction pathway highlighting the intermediate stabilization strategy to prevent over-alkylation.
Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Charge the flask with 4-butylaniline (10.0 mmol, 1.49 g) and Methanol (20 mL).
Add Sodium Methoxide (approx. 25 wt% in MeOH or solid, 15.0 mmol). Note: The base helps depolymerize paraformaldehyde and shifts the equilibrium.
Add Paraformaldehyde (15.0 mmol, 450 mg) in one portion.
Heat the mixture to reflux (65°C) for 2 to 3 hours.
Checkpoint: The solution typically turns from clear to slightly yellow/turbid. TLC (20% EtOAc/Hexane) should show consumption of the starting aniline.
Step 2: Selective Reduction
6. Cool the reaction mixture to 0°C using an ice bath.
7. Carefully add Sodium Borohydride (15.0 mmol, 567 mg) portion-wise over 15 minutes.
Caution: Hydrogen gas evolution will occur. Ensure adequate venting.
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 2 hours.
Process Control: Monitor by HPLC or TLC.[3] The intermediate spot should disappear, replaced by the mono-methyl product (Rf ~0.4-0.5 in 20% EtOAc/Hex).
Step 3: Workup & Purification (Acid-Base Extraction)
9. Quench the reaction by adding Water (20 mL) slowly.
10. Evaporate the bulk of the Methanol under reduced pressure (Rotavap).
11. Dilute the aqueous residue with Dichloromethane (DCM) (30 mL).
12. Extraction: Wash the organic layer with 1M NaOH (2 x 15 mL) to remove unreacted phenols or acidic impurities (unlikely here, but good practice).
13. Phase Separation: Dry the organic layer over anhydrous Na
SO , filter, and concentrate.
14. Purification (Optional): If high purity (>98%) is required for drug development assays, purify via flash column chromatography using Hexane/Ethyl Acetate (9:1).
Data Analysis & Expected Results
Process Workflow Diagram
Figure 2: Operational workflow for the mono-methylation protocol.
Expected Analytical Data
Parameter
Specification
Notes
Appearance
Pale yellow oil
Oxidizes slightly upon air exposure.
Yield
85 - 92%
High mass recovery due to lipophilicity.
Selectivity
> 95:5 (Mono:Di)
Controlled by the stepwise reduction.
1H NMR (CDCl3)
2.82 (s, 3H, N-Me)
Diagnostic singlet for N-methyl group.
MS (ESI)
[M+H]+ = 164.15
Confirm mass of mono-methylated product.
Troubleshooting & Safety
Common Failure Modes
Over-methylation: Caused by adding NaBH
simultaneously with Paraformaldehyde. Correction: Ensure the 2-hour reflux period completes before adding the reducing agent.
Incomplete Reaction: Old Paraformaldehyde. Correction: Use fresh reagent or slightly increase the equivalents of NaOMe to aid depolymerization.
Safety Considerations
4-Butylaniline: Toxic by inhalation and skin contact. Use gloves and fume hood.
Sodium Borohydride: Reacts violently with acids and liberates flammable hydrogen gas. Quench carefully.
Methanol: Flammable and toxic.
References
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow.
Seo, H., et al. Tetrahedron, 2018.
(Provides context on the difficulty of mono-methylation and alternative flow chemistry methods).[3]
Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
Touchette, K. M.[4] Journal of Chemical Education, 2006.
(Foundational pedagogical review of the reductive amination mechanism).[4]
Synthesis of N-methyl-4-butylaniline (General Aniline Methylation Protocols).
ChemicalBook / Literature Aggregation.
(General properties and industrial synthesis routes for 4-butylaniline).
Recommended Protocol for Methylation (General Enzymatic/Chemical Context).
New England Biolabs (NEB).
(Cited for contrast: Biological vs. Chemical methylation specificity).
Application Notes and Protocols for the Utilization of 4-butyl-N-methylaniline as a Liquid Crystal Intermediate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of N-Alkylated Anilines in Liquid Crystal Design The field of liquid crys...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Anilines in Liquid Crystal Design
The field of liquid crystal technology is in a perpetual state of innovation, driven by the demand for materials with tailored mesomorphic properties for a myriad of applications, from advanced display technologies to smart materials and drug delivery systems. The design and synthesis of novel liquid crystalline compounds with specific phase behaviors, temperature ranges, and electro-optical responses are paramount to this progress. At the heart of this molecular engineering lies the careful selection and modification of core molecular structures.
This guide focuses on a promising, yet underexplored, class of liquid crystal intermediates: N-alkylated anilines, with a specific emphasis on 4-butyl-N-methylaniline . The introduction of an N-methyl group, in conjunction with a p-butyl chain, offers a unique combination of electronic and steric properties that can be leveraged to fine-tune the mesomorphic behavior of the final liquid crystal molecule. The butyl chain provides the necessary molecular anisotropy and flexibility, which are crucial for the formation of liquid crystalline phases. The N-methyl group, on the other hand, introduces several key modifications:
Steric Hindrance: The methyl group can influence the packing of molecules in the mesophase, potentially leading to lower melting points and broader nematic ranges.
Electronic Effects: The electron-donating nature of the methyl group can alter the polarity and polarizability of the molecule, impacting its dielectric anisotropy and response to external electric fields.
Conformational Changes: The presence of the N-methyl group can restrict the rotation around the phenyl-nitrogen bond, influencing the overall molecular shape and its ability to form ordered phases.
This document provides a comprehensive guide for researchers on the synthesis of 4-butyl-N-methylaniline and its subsequent use in the preparation of various classes of liquid crystals, including Schiff bases, azo compounds, and ester-containing mesogens. The protocols are designed to be robust and reproducible, with a detailed explanation of the underlying chemical principles to empower researchers to adapt and innovate.
Part 1: Synthesis of the Key Intermediate: 4-butyl-N-methylaniline
The synthesis of 4-butyl-N-methylaniline is a critical first step. While several methods for the N-methylation of anilines exist, we will focus on a selective mono-N-methylation approach using methanol as the methylating agent, which is considered a green and efficient method[1][2][3][4]. This "hydrogen borrowing" methodology avoids the use of hazardous alkyl halides and often proceeds with high selectivity.
Protocol 1: Selective mono-N-methylation of 4-butylaniline
This protocol is adapted from established methods for the N-methylation of anilines using a heterogeneous nickel catalyst[5].
Solvent for extraction (e.g., diethyl ether, ethyl acetate)
Drying agent (e.g., anhydrous MgSO4, Na2SO4)
Rotary evaporator
Silica gel for column chromatography
Hexane and Ethyl Acetate for chromatography
Safety Precautions:
4-butylaniline is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
The reaction is performed under pressure and at elevated temperatures. Ensure the autoclave is properly sealed and operated by trained personnel.
Methanol is flammable and toxic. Handle with care.
Procedure:
Catalyst Activation (if required): Follow the manufacturer's instructions for the activation of the nickel catalyst. This may involve heating under a stream of hydrogen.
Reaction Setup: In a glass liner for the autoclave, add 4-butylaniline (1.0 eq.), the nickel catalyst (5-10 mol%), and the base (e.g., NaOH, 0.5 eq.).
Add anhydrous methanol to the liner, ensuring the reactants are fully submerged.
Place the sealed liner inside the autoclave.
Reaction Execution: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) three times.
Pressurize the autoclave with the inert gas to the desired pressure (e.g., 10-20 bar).
Heat the autoclave to the reaction temperature (e.g., 150-180 °C) with vigorous stirring.
Maintain the reaction for 12-24 hours. Monitor the reaction progress by taking small aliquots (if the setup allows) and analyzing by TLC or GC-MS.
Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.
Remove the reaction mixture and filter to remove the catalyst.
Concentrate the filtrate under reduced pressure to remove the excess methanol.
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove the base and any water-soluble byproducts.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 4-butyl-N-methylaniline.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of Liquid Crystal Derivatives from 4-butyl-N-methylaniline
The versatility of the amino group in 4-butyl-N-methylaniline allows for the synthesis of a wide range of liquid crystal architectures. We will explore three common classes: Schiff bases, azo compounds, and esters.
A. Schiff Base Liquid Crystals
Schiff base liquid crystals are readily synthesized through the condensation of an amine with an aldehyde. The resulting imine linkage is a rigid and polarizable group that contributes to the mesogenic character of the molecule.
Reaction Scheme:
Materials:
4-butyl-N-methylaniline
4-formylbenzonitrile
Absolute ethanol
Glacial acetic acid (catalytic amount)
Reflux apparatus
Buchner funnel and filter paper
Procedure:
In a round-bottom flask, dissolve 4-butyl-N-methylaniline (1.0 eq.) in absolute ethanol.
Add 4-formylbenzonitrile (1.0 eq.) to the solution.
Add a few drops of glacial acetic acid as a catalyst.
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.
Collect the solid product by vacuum filtration and wash with cold ethanol.
Recrystallize the product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the pure Schiff base.
B. Azo-based Liquid Crystals
Azo compounds, containing the -N=N- linkage, are known for their vibrant colors and interesting mesomorphic properties. The synthesis involves a diazotization reaction followed by an azo coupling.
Reaction Scheme:
Materials:
p-anisidine
Sodium nitrite (NaNO₂)
Concentrated hydrochloric acid (HCl)
4-butyl-N-methylaniline
Sodium acetate
Ice bath
Stirring apparatus
Procedure:
Diazotization: Dissolve p-anisidine (1.0 eq.) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
Azo Coupling: In a separate beaker, dissolve 4-butyl-N-methylaniline (1.0 eq.) in a mixture of ethanol and water, and cool it to 0-5 °C.
Slowly add the cold diazonium salt solution to the 4-butyl-N-methylaniline solution with vigorous stirring.
Add a solution of sodium acetate to maintain a slightly acidic to neutral pH.
Stir the reaction mixture in the ice bath for 1-2 hours. A colored precipitate should form.
Collect the crude product by vacuum filtration and wash thoroughly with water.
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
C. Ester-containing Liquid Crystals
The introduction of an ester linkage can significantly influence the mesomorphic properties, often promoting the formation of smectic phases.
This synthesis involves a two-step process: synthesis of a phenol-containing Schiff base, followed by esterification.
Step 1: Synthesis of 4-((E)-(4-(butyl(methyl)amino)benzylidene)amino)phenol
Follow a similar procedure to Protocol 2, using 4-hydroxybenzaldehyde instead of 4-formylbenzonitrile.
Step 2: Esterification with 4-hexyloxybenzoyl chloride
Dissolve 4-((E)-(4-(butyl(methyl)amino)benzylidene)amino)phenol (1.0 eq.) in anhydrous DCM and add anhydrous pyridine (1.2 eq.).
Cool the mixture in an ice bath.
Slowly add a solution of 4-hexyloxybenzoyl chloride (1.1 eq.) in anhydrous DCM.
Stir the reaction at room temperature overnight.
Wash the reaction mixture with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purify the crude product by column chromatography followed by recrystallization.
Part 3: Characterization of Liquid Crystalline Properties
The synthesized compounds must be characterized to determine their mesomorphic properties. The primary techniques for this are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). X-ray Diffraction (XRD) can provide further structural information.
DSC is used to determine the phase transition temperatures and associated enthalpy changes.
Procedure:
Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.
Place the sample pan and an empty reference pan in the DSC instrument.
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
Cool the sample at the same rate to a temperature below its crystallization point.
Perform a second heating and cooling cycle to ensure thermal history does not affect the results.
Analyze the resulting thermogram to identify the temperatures of phase transitions (melting, crystallization, and liquid crystal phase transitions)[6][7][8].
Protocol 6: Polarized Optical Microscopy (POM)
POM is used to visually identify the different liquid crystal phases by observing their unique textures.
Procedure:
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
Heat the sample on a hot stage attached to the polarizing microscope.
Observe the sample through the crossed polarizers as it is heated and cooled.
Identify the characteristic textures of nematic (e.g., schlieren, marbled) and smectic (e.g., focal-conic, fan-shaped) phases[9][10][11][12][13][14][15].
Correlate the observed textural changes with the transition temperatures obtained from DSC.
Protocol 7: X-ray Diffraction (XRD)
XRD provides information about the molecular arrangement and layer spacing in smectic phases.
Procedure:
Load the liquid crystal sample into a thin-walled capillary tube.
Place the capillary in a temperature-controlled sample holder in the XRD instrument.
Collect the diffraction pattern at different temperatures corresponding to the identified mesophases.
Analyze the diffraction pattern to determine the layer spacing (d-spacing) in smectic phases and the average intermolecular distance in the nematic phase[16][17][18][19].
Data Presentation
Table 1: Physicochemical Properties of 4-butyl-N-methylaniline
Property
Value
CAS Number
137273-36-0
Molecular Formula
C₁₁H₁₇N
Molecular Weight
163.26 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
Not reported, estimated >200 °C
¹H NMR
Conforms to structure
Mass Spectrum
m/z 163 (M⁺)
Table 2: Expected Mesomorphic Properties of Synthesized Liquid Crystals
Note: The expected transition temperatures are estimates based on the properties of similar known liquid crystals and are subject to experimental verification.
Visualizations
Workflow Diagrams
Caption: Synthesis workflow for 4-butyl-N-methylaniline.
Caption: Synthesis workflows for liquid crystal derivatives.
Molecular Structures
Caption: Molecular structures of the intermediate and derivatives.
References
Wei, D., Sadek, O., Dorcet, V., Roisnel, T., Darcel, C., Gras, E., Clot, E., & Sortais, J. B. (2018). Selective mono N-methylation of anilines with methanol catalyzed by rhenium complexes: An experimental and theoretical study. Journal of Catalysis, 366, 300-309. [Link]
Komon, T., & Onishi, T. (2001). Noncatalytic mono-N-methylation of aniline in supercritical methanol: the kinetics and acid/base effect. Chemical Communications, (19), 1862-1863. [Link]
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Catalysis Science & Technology. [Link]
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. (2022). Catalysis Science & Technology. [Link]
Mono-N-methyl functionalization is one kind of important organic transformation, as mono N-methylamines are present in a variety of pharmaceutical and agrochemical applications. (n.d.). RSC Publishing. [Link]
The diazotization process. (a) The reaction of aniline (or other aryl...). (n.d.). ResearchGate. [Link]
The Synthesis of Azo Dyes. (n.d.). University of Alberta. [Link]
Liquid Crystal Dimers Based on Seven-Membered Bridged Stilbene Exhibiting Twist-Bend Nematic Phases. (n.d.). MDPI. [Link]
Minecraft Tutorial - How to setup POM & PBR for Minecraft 1.16/1.15/1.14/1.13/1.12. (2019, December 3). YouTube. [Link]
POM textures of a homeotropically aligned nematic phases of A131:... (n.d.). ResearchGate. [Link]
Smectic phases' textures upon cooling under POM for complex Ic/II (a)... (n.d.). ResearchGate. [Link]
Thermograms obtained from DSC measurements of the pure LC E7, a mixture... (n.d.). ResearchGate. [Link]
X-Ray Diffraction by Liquid Crystals. (n.d.). Taylor & Francis. [Link]
Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. (n.d.). Systematic Reviews in Pharmacy. [Link]
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. (n.d.). Wooster Physics. [Link]
Nematic phase textures observed by POM: (a) Ph1 at 110 °C after... (n.d.). ResearchGate. [Link]
Reactions of NN-dialkylanilines with diethyl azodicarboxylate and with ozone. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
The world of liquid crystals as seen through X-ray diffraction. (n.d.). Laboratoire de physique des Solides. [Link]
Synthesis of Schiff Bases from Biphenyl-4-amine and Vanillin, Vanillal, and Their Esters. (2025, August 9). ResearchGate. [Link]
POM textures of 1BF4 in fluid smectic phase at 120 °C displaying... (n.d.). ResearchGate. [Link]
Nematic phase textures under polarized-optical microscopy (POM) of the... (n.d.). ResearchGate. [Link]
Azo coupling reactions structures and mechanisms. (2025, August 6). ResearchGate. [Link]
Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. (2023, February 26). PMC. [Link]
2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. (n.d.). University of Hamburg. [Link]
DSC thermogram of liquid crystal (6). (n.d.). ResearchGate. [Link]
Reductive aminations of benzaldehyde (Aq-Fe, NaBH4, CPME, 40 °C, 3 h...). (n.d.). ResearchGate. [Link]
Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B. (2023, July 30). MDPI. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). ACS Publications. [Link]
(PDF) Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)- Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. (2017, March 24). ResearchGate. [https://www.researchgate.net/publication/315712879_Synthesis_Characterizationand_Spectroscopic_Studies_of_2-E-_Hydroxyphenylimino]methylPhenol_Schiff_Base_with_Some_Metal_Complexes]([Link])
Characterization Methods: Structural Studies of Liquid Crystals by X-Ray Diffraction. (n.d.). ResearchGate. [Link]
How to Make Esters through Esterification | Examples Explained! (2023, September 20). YouTube. [Link]
COUPLING REACTIONS OF DIAZONIUM SALTS. (2021, March 2). YouTube. [Link]
LIQUID CRYSTAL PHASES. (n.d.). University of Hamburg. [Link]
X-ray studies of the phases and phase transitions of liquid crystals. (n.d.). IUCr Journals. [Link]
Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
Application Note: Selective Synthesis of Tertiary Aromatic Amines via Reductive Amination
Executive Summary The synthesis of tertiary amines from secondary aromatic amines represents a critical transformation in medicinal chemistry, particularly for optimizing lipophilicity and metabolic stability in drug can...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of tertiary amines from secondary aromatic amines represents a critical transformation in medicinal chemistry, particularly for optimizing lipophilicity and metabolic stability in drug candidates. This application note details the protocol for synthesizing N-butyl-N-methylaniline via the reductive amination of butyraldehyde with N-methylaniline .[1]
Unlike aliphatic amines, N-methylaniline possesses reduced nucleophilicity due to lone-pair delocalization into the aromatic ring.[1] Consequently, standard protocols using sodium borohydride (
) often fail due to competing direct reduction of the aldehyde. This guide utilizes Sodium Triacetoxyborohydride (STAB) , a mild, selective hydride donor that preferentially reduces the intermediate iminium ion over the carbonyl precursor, ensuring high yields and minimizing side reactions (Abdel-Magid et al., 1996).
Mechanistic Foundation
Understanding the reaction pathway is essential for troubleshooting.[1] The reaction proceeds through two distinct phases:[1][2][3]
Iminium Ion Formation: The secondary amine (N-methylaniline) attacks the carbonyl carbon of butyraldehyde.[1] Unlike primary amines which form neutral imines, secondary amines form a cationic iminium ion . This step is reversible and often requires acid catalysis (Acetic Acid) to drive equilibrium and activate the carbonyl.
Selective Reduction: The iminium species is more electrophilic than the precursor aldehyde.[1] STAB is sterically crowded and electron-deficient (due to acetoxy groups), making it less reactive toward neutral aldehydes but highly reactive toward the cationic iminium ion.[1]
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic pathway for the reductive amination of a secondary amine. Note the critical Iminium Ion intermediate.[1]
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: The crude oil is often sufficiently pure (>95%).[1] If necessary, purify via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient).
Process Control & Optimization
The following table summarizes key variables and their impact on the reaction outcome (Abdel-Magid et al., 1996).
Parameter
Recommendation
Impact on Reaction
Solvent Choice
DCE > THF > MeCN
DCE facilitates tighter ion-pairing of the iminium intermediate, often accelerating the reaction compared to THF.[1] Avoid MeOH (competing reduction of aldehyde).[1]
Stoichiometry
1.2 eq Aldehyde / 1.5 eq STAB
Excess aldehyde compensates for potential volatility loss; excess STAB ensures full reduction of the iminium species.[1]
Acid Catalyst
1-2 eq Acetic Acid
Critical. Without AcOH, the aniline is too electron-poor to attack the aldehyde efficiently.[1]
Temperature
20°C - 25°C
Heating is rarely required and may promote aldol condensation of the butyraldehyde.[1]
Water Content
Anhydrous preferred
While STAB tolerates small amounts of water, excess water hydrolyzes the iminium ion back to starting materials.
Workflow Visualization
Figure 2: Operational workflow for the STAB-mediated reductive amination protocol.
Safety & Compliance (HSE)
Butyraldehyde: Highly flammable liquid and vapor. Causes serious eye irritation.[1] possessing a potent, unpleasant stench.[7] All transfers must be performed in a functioning fume hood.
N-Methylaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential methemoglobinemia hazard.[1] Wear nitrile gloves and long sleeves.
Sodium Triacetoxyborohydride (STAB): Water-reactive.[1] Releases hydrogen gas upon contact with acids or water.[1] Store in a desiccator.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]
[Link]
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[5][6] Organic Reactions, 59, 1-714.
[Link][1]
Master Organic Chemistry. (2017). Reductive Amination: The Definitive Guide.
[Link]
Technical Support Center: Purification of 4-Butyl-N-methylaniline
This is a technical support guide designed for researchers and process chemists. It assumes a baseline understanding of organic synthesis but focuses on the nuances of purifying high-boiling, air-sensitive aniline deriva...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers and process chemists. It assumes a baseline understanding of organic synthesis but focuses on the nuances of purifying high-boiling, air-sensitive aniline derivatives.
Compound: 4-Butyl-N-methylaniline (N-methyl-4-butylaniline)
CAS: 14618-98-5 (Generic isomer reference) / 137273-36-0 (Specific citations)
Molecular Weight: 163.26 g/mol
Boiling Point (Est.): ~265–270°C (Atmospheric) | ~135–140°C (at 10 mmHg)
Key Challenge: The separation of the secondary amine (product) from the primary amine (starting material, 4-butylaniline) and the tertiary amine (over-alkylated impurity, 4-butyl-N,N-dimethylaniline) is thermodynamically difficult due to narrow boiling point differentials (<5°C between mono- and di-methyl species).
Why Vacuum Distillation?
Thermal Stability: At atmospheric pressure, the boiling point (~270°C) exceeds the decomposition threshold of the butyl chain and the N-methyl group, leading to elimination reactions.
Oxidation Prevention: Like all alkyl anilines, this compound oxidizes rapidly in air at high temperatures, forming red/brown azo or quinoid impurities. Vacuum reduces oxygen exposure.
Pre-Distillation Assessment (FAQs)
Q: My crude mixture is dark brown/black. Is this recoverable?
A: Yes, but proceed with caution. The dark color is likely due to trace oxidation products (quinones) or polymeric tars.
Action: Perform a "flash distillation" or "bulb-to-bulb" distillation first without a column to separate non-volatile tars from the amine mixture.
Warning: Do not fill the flask more than 50%. Tars foam aggressively under vacuum.
Q: How do I determine the correct vacuum and bath temperature?
A: Do not guess. Use the Clausius-Clapeyron principle or a nomograph.
Target Vapor Temperature: Keep the vapor temperature between 90°C – 110°C . Higher temperatures increase degradation.
Required Vacuum: To achieve this boiling point, you typically need a vacuum of 0.5 to 2.0 mmHg .
Reference Data Table: Estimated Boiling Points
Pressure (mmHg)
Est. Vapor Temp (°C)
Bath Temp Recommendation (°C)
760 (Atm)
~270 (Do not use)
N/A
15
~140
165
1.0
~95
120
| 0.1 | ~70 | 95 |
The Distillation Process: Protocols & Troubleshooting
Protocol: High-Efficiency Fractionation
Standard short-path distillation is often insufficient for separating the N-methyl (secondary) from the N,N-dimethyl (tertiary) impurity due to their close boiling points.
Setup: Use a Vigreux column (at least 20cm) or a packed column to increase theoretical plates.
Inerting: Flush the entire system with dry Nitrogen or Argon for 10 minutes before applying vacuum.
Heating: Use a silicone oil bath with magnetic stirring (critical to prevent bumping).
Equilibration: Heat until reflux is visible in the column. Let it equilibrate for 10 minutes before collecting distillate (Total Reflux).
Troubleshooting Guide (Q&A)
Q: The vacuum is stable, but the temperature fluctuates wildly.
Diagnosis: This is "bumping" or "slugging," common with viscous amines.
Fix:
Stirring: Increase magnetic stirring speed.
Capillary Bleed: If stirring fails, insert a very fine glass capillary into the flask to introduce a stream of inert gas bubbles (nitrogen). This provides nucleation sites.
Insulation: Wrap the column and still head in aluminum foil or glass wool. Cold spots cause vapor to condense and drop back down, disrupting the equilibrium.
Q: I cannot separate the tertiary amine (N,N-dimethyl) impurity.
Diagnosis: The boiling point difference is likely <3°C.
Advanced Fix (Chemical Pre-treatment):
Distillation alone may fail. Before distilling, treat the crude mixture with acetic anhydride .
Mechanism: Acetic anhydride reacts with the primary amine (4-butylaniline) to form a high-boiling amide. It does not react with the tertiary amine.
Result: The secondary amine (your product) can react, so this is risky.
Better Alternative: Use a Spinning Band Distillation system if available, which offers 50+ theoretical plates. If not, collect the "heart cut" (middle 50%) and recycle the other fractions.
Q: The product turns pink/red in the receiving flask.
Diagnosis: Oxygen leak or contaminated glassware.
Fix:
Grease Joints: Ensure all ground glass joints are greased with high-vacuum grease (Dow Corning or Apiezon).
Gas Backfill: When stopping the distillation, never break vacuum with air. Backfill with Nitrogen/Argon.
Acidic Glass: Anilines form colored salts on acidic surfaces. Base-wash your receiving flask (NaOH/Ethanol) and dry it thoroughly before use.
This workflow emphasizes the critical inert gas integration required for air-sensitive amines.
Caption: Workflow for the purification of 4-butyl-N-methylaniline, prioritizing inert atmosphere and fractionation.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for common distillation failures.
Post-Distillation Analysis
Once you have collected the "Heart Cut" (Fraction 2), verify purity immediately.
Storage: Store under Argon/Nitrogen in an amber vial at 4°C.
NMR Verification: Look for the N-Methyl singlet around 2.8 ppm (in CDCl3). The N,N-dimethyl impurity will show a singlet around 2.9 ppm (often integrating for 6H vs 3H, making it distinct).
GC-MS: This is the gold standard. Ensure the peak area >98%.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7515, N-Methylaniline. (Data used for comparative boiling point analysis of N-alkyl anilines). Retrieved from [Link]
Org. Synth. (1939). N-Methylformanilide Synthesis and Distillation Protocols. (Classic protocol for distilling high-boiling N-alkyl anilines). Organic Syntheses, Coll. Vol. 2, p.428. Retrieved from [Link]
Texium (2020). Vacuum Distillation of Aniline: Practical Guide to Handling Oxidation. Retrieved from [Link]
Optimization
Technical Support Center: High-Purity Separation of 4-butyl-N-methylaniline from its N,N-dimethyl Byproduct
Introduction: Welcome, researchers, scientists, and drug development professionals. This comprehensive guide provides expert insights and troubleshooting for the purification of 4-butyl-N-methylaniline, a critical interm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome, researchers, scientists, and drug development professionals. This comprehensive guide provides expert insights and troubleshooting for the purification of 4-butyl-N-methylaniline, a critical intermediate in various synthetic pathways. A common challenge in its synthesis is the formation of the N,N-dimethyl-4-butylaniline byproduct. Due to their structural similarities, separating these two compounds to achieve high purity can be a significant hurdle. This technical support center offers detailed, field-proven methodologies and addresses common experimental issues in a direct question-and-answer format.
The Separation Challenge: Understanding Physicochemical Properties
The core difficulty in this separation stems from the minor structural difference between 4-butyl-N-methylaniline and N,N-dimethyl-4-butylaniline—a single methyl group. This results in very similar physicochemical properties, making traditional separation techniques less effective. A thorough understanding of these properties is the foundation for developing a successful purification strategy.
Estimated to be slightly higher than N,N-dimethylaniline (~5.07)
The minor pKa difference makes standard acid-base extraction challenging but feasible with careful pH control.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification process and provides actionable solutions.
Q1: My fractional distillation is yielding a mixture of the two anilines. How can I improve the separation?
A1: Given the close boiling points, a simple distillation setup is inadequate. For a successful fractional distillation, consider the following critical parameters:
Column Efficiency: Employ a fractionating column with a high number of theoretical plates. A Vigreux column is often insufficient. For optimal results, use a packed column (e.g., with Raschig rings or metal sponge) or a spinning band distillation apparatus.[5]
Reflux Ratio: A high reflux ratio is essential. This involves returning a larger portion of the condensed vapor to the column, allowing for more vaporization-condensation cycles and a better separation of components.[6]
Heating Rate: A slow, consistent heating rate is crucial to establish a proper temperature gradient within the column. Rapid heating can lead to flooding and carryover of the higher-boiling point compound.
Insulation: Insulate the column to minimize heat loss and maintain the temperature gradient, which is vital for an efficient separation.
Q2: I'm struggling with co-elution during column chromatography. What adjustments can I make?
A2: Co-elution is a frequent issue with structurally similar compounds. To enhance resolution in your column chromatography, a systematic approach is necessary:
Stationary Phase: While silica gel is a standard choice, its acidic nature can cause tailing with amines. Consider using neutral or basic alumina, which can offer different selectivity.
Mobile Phase Optimization: This is often the most critical factor.
Solvent System: Begin with a non-polar solvent like hexane and create a shallow gradient by slowly introducing a more polar solvent like ethyl acetate or dichloromethane.
Tailing Reduction: To counteract the interaction of the anilines with the acidic sites on silica gel, add a small amount (0.1-1%) of a volatile amine, such as triethylamine, to your eluent. This will improve peak shape and resolution.[7]
Column Dimensions: A longer, narrower column generally provides better separation than a shorter, wider one.
Sample Loading: Avoid overloading the column. The sample should be a small percentage of the stationary phase by weight (typically 1-2%).
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Q3: Is acid-base extraction a viable method for this separation?
A3: Yes, but it requires careful control due to the similar basicity of the two anilines. The principle relies on the slight difference in their pKa values to selectively protonate and extract one of the amines into an aqueous acidic phase.[8][9]
Detailed Protocol for Acid-Base Extraction:
Dissolution: Dissolve the aniline mixture in a water-immiscible organic solvent like diethyl ether or dichloromethane.
Controlled Acidification: Use a carefully prepared dilute aqueous acid solution (e.g., 0.1 M HCl). The goal is to protonate the slightly more basic N,N-dimethyl byproduct preferentially.
Extraction: In a separatory funnel, add a sub-stoichiometric amount of the dilute acid to the organic solution. Shake thoroughly and allow the layers to separate. The protonated N,N-dimethylaniline will move into the aqueous layer.
Separation and Repetition: Drain the aqueous layer. Repeat the extraction of the organic layer with fresh dilute acid multiple times to ensure complete removal of the byproduct.
Isolation of Products:
Organic Layer (Target Compound): The organic layer now contains the purified 4-butyl-N-methylaniline. Wash it with a dilute base (e.g., sodium bicarbonate solution) to neutralize any residual acid, followed by a brine wash. Dry the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent via rotary evaporation.
Aqueous Layer (Byproduct): Combine the aqueous extracts and basify with a strong base (e.g., NaOH) to deprotonate the N,N-dimethylaniline, which can then be extracted back into an organic solvent.
Caption: A streamlined workflow for the separation of anilines using acid-base extraction.
Q4: What advanced techniques can I employ for achieving the highest purity?
A4: For applications requiring very high purity, consider preparative chromatography techniques:
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers superior resolving power. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point. The addition of a buffer to control pH can further enhance separation.[10][11] The method should first be optimized on an analytical scale.
Preparative Gas Chromatography (Prep-GC): Given the volatility of these anilines, preparative GC is a powerful option. It separates compounds based on their boiling points and interaction with the column's stationary phase. This technique is especially useful for obtaining smaller quantities of ultra-pure material.[12]
Technical Support Center: Purification of N-Alkyl Anilines by Column Chromatography
Welcome to the technical support center for the chromatographic purification of N-alkyl anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic purification of N-alkyl anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during the column chromatography of these basic compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my N-alkyl aniline streak or "tail" on a silica gel column?
A: N-alkyl anilines are basic compounds due to the lone pair of electrons on the nitrogen atom.[1] Silica gel, the most common stationary phase, has an acidic surface due to the presence of silanol groups (Si-OH).[2] This acidity leads to strong acid-base interactions between the basic N-alkyl aniline and the acidic silica gel.[2][3] This strong interaction causes the compound to elute slowly and unevenly, resulting in significant peak tailing in your chromatogram.[2]
Q2: What is the most common eluent system for purifying N-alkyl anilines?
A: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a very common starting point for the purification of N-alkyl anilines.[4][5][6] The optimal ratio of these solvents will depend on the specific polarity of your N-alkyl aniline derivative. It is always recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[7]
Q3: How can I prevent peak tailing during the purification of my N-alkyl aniline?
A: To prevent peak tailing, you need to minimize the acid-base interaction between your compound and the silica gel. This is most commonly achieved by adding a small amount of a basic modifier to your eluent.[3][8] Triethylamine (TEA) is the most frequently used modifier for this purpose.[3][7] Typically, adding 0.1-2% TEA to the eluent system will neutralize the acidic silanol groups on the silica surface, leading to sharper, more symmetrical peaks.[2]
Q4: My N-alkyl aniline is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A: If your compound remains at the baseline (Rf = 0), the eluent system is not polar enough to displace it from the silica gel. You can try increasing the polarity of the mobile phase by introducing a stronger solvent like methanol or dichloromethane. A common solvent system for more polar amines is a mixture of dichloromethane and methanol.[9] If this still doesn't work, consider the alternative stationary phases discussed in the troubleshooting section.
Even with the addition of TEA, you might still observe some peak tailing. Here’s a systematic approach to troubleshoot this issue:
Optimize TEA Concentration: While 0.1-2% is a general guideline, the optimal concentration can vary. Try running a few TLCs with slightly different TEA concentrations (e.g., 0.5%, 1%, 2%) to see which gives the best spot shape.
Pre-treat the Silica Gel: You can "deactivate" the silica gel by preparing a slurry of the silica in your chosen eluent containing the basic modifier before packing the column.[10] This ensures that the acidic sites are neutralized throughout the stationary phase.
Consider an Alternative Stationary Phase: If tailing persists, the interaction with silica may be too strong for your specific compound. Consider these alternatives:
Neutral Alumina: Alumina is a good alternative for the purification of basic compounds as it lacks the acidic silanol groups of silica.[2][5]
Amine-functionalized Silica: These columns have an amine-based stationary phase that masks the silanols, minimizing the strong amine-silica interactions and often allowing for the use of simpler hexane/ethyl acetate gradients without a basic modifier.[3][11][12]
Reverse-Phase Silica (C18): For highly polar N-alkyl anilines, reverse-phase chromatography might be more suitable.[2] Here, the stationary phase is non-polar, and a polar mobile phase (e.g., methanol/water or acetonitrile/water) is used.
Issue 2: The Compound Decomposes on the Column
Some N-alkyl anilines can be sensitive to the acidic nature of silica gel and may degrade during chromatography.[13][14]
Confirm Instability: Before running a column, spot your compound on a TLC plate and let it sit for an hour or two. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.
Mitigation Strategies:
Deactivate the Silica Gel: As mentioned for tailing, pre-treating the silica with a TEA-containing eluent can reduce its acidity and minimize degradation.[10]
Use a Less Acidic Stationary Phase: Neutral alumina or amine-functionalized silica are excellent choices to avoid compound degradation.[2][3][11]
Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution.
Troubleshooting Flowchart
Here is a visual guide to help you troubleshoot common issues during the column chromatography of N-alkyl anilines.
handling moisture sensitivity in 4-butyl-N-methylaniline reactions
To: Research & Development Teams From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Moisture Control & Process Stability for 4-Butyl-N-methylaniline Executive Summary: The Moisture-S...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Teams
From: Senior Application Scientist, Technical Support Division
Subject: Technical Guide: Moisture Control & Process Stability for 4-Butyl-N-methylaniline
Executive Summary: The Moisture-Stability Paradox
4-Butyl-N-methylaniline (CAS: 104-13-2 / 26227-73-6 derivatives) presents a common challenge in secondary amine chemistry. While the molecule itself is not "water-reactive" in the violent sense (like an acid chloride or organolithium), it exhibits process-critical moisture sensitivity .
Water acts as a silent inhibitor in the three primary workflows involving this amine:
Reductive Amination: Water shifts the equilibrium of the iminium intermediate, stalling conversion.
Transition Metal Catalysis: Moisture poisons Pd/Ni catalysts and degrades sensitive ligands (e.g., phosphines).
Oxidative Degradation: Water accelerates the auto-oxidation of the N-methyl group, leading to "browning" and impurity formation (N-oxides/dimers).
This guide provides the protocols necessary to isolate moisture variables and ensure reproducibility.
Storage & Handling Protocols
Q: My 4-butyl-N-methylaniline has turned from clear to dark brown. Is it still usable?A: The color change indicates auto-oxidation, a process catalyzed by trace moisture and light.
Diagnosis: If the liquid is dark brown/opaque, purity has likely dropped below 95%.
Remediation: Do not use "as is" for catalytic coupling. You must repurify.[1]
Protocol: Vacuum distillation (approx. 140–150°C @ 10 mmHg) is the only reliable method to restore purity. Discard the first 10% (for water/volatiles) and leave the pot residue (oxidized oligomers).
Prevention: Store under Argon/Nitrogen in amber glass. Taping the cap with Parafilm is insufficient; use a Sure/Seal™ cap or store in a desiccator.
Q: How do I dry the amine without degradation?A: Secondary amines can bind to acidic drying agents.
Recommended: Activated 4Å Molecular Sieves (20% m/v) for 24 hours.
Avoid: Acidic silica or unbuffered MgSO₄ for long periods, as they can promote salt formation or surface oxidation.
Verification: Use Karl Fischer (KF) coulometric titration. Target water content: <150 ppm .
Reaction-Specific Troubleshooting
Scenario A: Reductive Alkylation (Synthesis of Tertiary Amines)
Context: Reacting 4-butyl-N-methylaniline with a ketone/aldehyde and a reducing agent (e.g., STAB).
Q: The reaction stalls at 60% conversion. Adding more reducing agent doesn't help.A: This is a classic "Water-Equilibrium" failure.
Mechanism: The reaction proceeds via a hemiaminal to an iminium ion . This step generates water.[2] If water is not removed or sequestered, the equilibrium shifts back to the starting materials (hydrolysis).
The Fix:
Add a Desiccant: Include anhydrous MgSO₄ or 4Å molecular sieves directly in the reaction flask during the imine formation step (before adding the hydride).
Solvent Choice: Switch from MeOH to DCE (Dichloroethane) or Toluene, which allows for azeotropic water removal if heating is required.
Scenario B: Buchwald-Hartwig Coupling
Context: Coupling with an aryl halide using Pd catalyst and strong base (e.g., NaOtBu).
Q: The catalyst turns black immediately, and yield is <10%.A: Moisture is destroying your base and ligand.
Causality: Alkoxide bases (NaOtBu) are extremely hygroscopic. Upon contact with water, they convert to NaOH/tBuOH. NaOH is often too weak or insoluble to deprotonate the secondary amine (pKa ~30 in DMSO), killing the catalytic cycle.
Protocol:
Base Check: Use only fresh alkoxide stored in a glovebox. If the solid clumps, discard it.
Amine Prep: Azeotrope the 4-butyl-N-methylaniline with toluene (3x) immediately before addition.
Q: I see a white precipitate, but the product yield is low.A: You are likely hydrolyzing the electrophile.
Mechanism: Trace water competes with the bulky secondary amine for the acid chloride. The white precipitate might be the amine-HCl salt (good) or the carboxylic acid (bad).
The Fix: Use a "Schotten-Baumann" biphasic system is not recommended here due to solubility issues. Instead, use anhydrous DCM with excess base (TEA or DIPEA, 1.5 equiv) to scavenge HCl and ensure the amine remains nucleophilic.
Critical Data: Water Tolerance Limits
Reaction Type
Max Water (ppm)
Primary Failure Mode
Recommended Solvent System
Acylation
< 500 ppm
Hydrolysis of Acid Chloride
DCM (Anhydrous)
Reductive Amination
< 1000 ppm
Equilibrium Shift (Stalling)
DCE / Toluene + Mol. Sieves
Pd-Catalyzed Coupling
< 50 ppm
Base Deactivation / Ligand Oxidation
Toluene / Dioxane (Sparged)
Lithiation
< 10 ppm
Quenching of reactive species
THF (Distilled from Na/Benzophenone)
Visualizing the Failure Mode
The following diagram illustrates how moisture disrupts the critical Iminium Ion pathway, the most common bottleneck for this amine.
Figure 1: The reversible nature of iminium formation. Presence of water (red path) pushes the equilibrium back to the hemiaminal, preventing the reduction step.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for amine purification and drying).
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Mechanistic insight on water/equilibrium).
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. (Sensitivity of coupling reactions to base quality/moisture).
National Oceanic and Atmospheric Administration (NOAA). "N-Methylaniline Chemical Datasheet." CAMEO Chemicals. (Safety and physical properties).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product: 4-Butyl-N-methylaniline (MW 163.26 g/mol )
Application: Impurity profiling, metabolite identification, and forensic analysis of alkyl-aniline derivatives.
Core Comparison: This guide contrasts the fragmentation behavior of 4-butyl-N-methylaniline under Electron Ionization (EI) (Hard Ionization) versus Electrospray Ionization (ESI) (Soft Ionization).
Key Finding:
EI-MS provides structural fingerprinting dominated by benzylic cleavage, yielding a diagnostic base peak at m/z 120 .
ESI-MS/MS preserves the molecular ion (
) and generates product ions via charge-remote fragmentation, typically yielding m/z 108 (loss of alkene).
differentiation: The specific fragmentation pattern allows unambiguous differentiation from isobaric isomers like N,N-dimethyl-4-propylaniline.
Theoretical Framework & Structural Basis
Understanding the fragmentation requires analyzing the bond dissociation energies associated with the alkyl chain and the amine substituent.
Molecule: 4-Butyl-N-methylaniline (
)
Structural Features:
Secondary Amine: N-methyl group (can lose H or
, though difficult).
Para-Alkyl Chain: n-Butyl group (highly susceptible to benzylic cleavage).
Aromatic Core: Stabilizes radical cations (EI) and protonated species (ESI).
Structural Diagram
The following diagram illustrates the molecule and its primary cleavage sites.
Figure 1: Structural vulnerability map of 4-butyl-N-methylaniline.
Comparative Ionization Techniques: EI vs. ESI
This section objectively compares the spectral data obtained from GC-MS (EI) and LC-MS/MS (ESI).
Electron Ionization (EI) - 70 eV
In EI, the molecule forms a radical cation (
). The fragmentation is driven by the stability of the resulting carbocation.
Dominant Mechanism: Benzylic Cleavage.
Process: The butyl chain breaks at the bond between the
and carbons (relative to the ring). This expels a propyl radical (, 43 Da) to form a resonance-stabilized quinoid/tropylium ion.
EI Spectral Data Summary:
m/z (Ion)
Abundance
Identity
Mechanism
163
High (50-80%)
Molecular Ion (Stable aromatic amine)
120
100% (Base)
Benzylic Cleavage (Loss of propyl)
106
Medium
Loss of entire butyl group (Rearrangement)
77
Low
Phenyl cation (Ring degradation)
Electrospray Ionization (ESI) - Positive Mode
In ESI, the molecule forms an even-electron protonated species (
Process: The proton localizes on the nitrogen. Under collision energy, the alkyl chain often undergoes elimination of an alkene (butene) or the N-methyl group is lost as methylamine.
ESI-MS/MS Spectral Data Summary:
m/z (Ion)
Abundance
Identity
Mechanism
164
100% (Precursor)
Protonated Molecule
108
High
Loss of Butene (Dealkylation)
133
Medium
Loss of Methylamine (C-N cleavage)
Mechanistic Fragmentation Pathways
The following flowchart details the step-by-step degradation logic used to validate the compound's identity.
Figure 2: Mechanistic pathway highlighting the critical divergence between the target molecule and its isomers.
Differentiation from Isobaric Isomers
A critical challenge in drug development is distinguishing 4-butyl-N-methylaniline from its isomer, N,N-dimethyl-4-propylaniline . Both have a MW of 163, but their fragmentation fingerprints are distinct.
The "Benzylic Ruler" Method
The mass of the base peak acts as a "ruler" measuring the alkyl chain length.
Protocol for Validation:
If your mass spectrum shows a base peak at m/z 134 instead of 120, you have misidentified the alkyl chain length or the nitrogen substitution pattern.
Experimental Protocol (Self-Validating)
Sample Preparation
Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS).
Concentration: 10 µg/mL (10 ppm).
Pre-treatment: No derivatization required for secondary amines in standard GC-MS, though trifluoroacetic anhydride (TFAA) derivatization can be used to confirm the secondary amine (shift of +96 Da).
GC-MS Conditions (EI)
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 min.
Source: ESI Positive Mode.
Collision Energy (CID): Stepped 15, 30, 45 eV.
References
NIST Mass Spectrometry Data Center. (2023).[4] Electron Ionization Mass Spectra of 4-Butylaniline and N-Methylaniline derivatives. National Institute of Standards and Technology.[5][6][7]
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for benzylic cleavage rules).
Holčapek, M., et al. (2010). Structural analysis of N-alkyl anilines using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
Distinguishing N-methylaniline and N,N-dimethylaniline: A Senior Application Scientist's Guide to FTIR Spectral Analysis
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and h...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth comparison of the FTIR characteristic peaks of N-methylaniline and N,N-dimethylaniline, offering field-proven insights to confidently distinguish between these two structurally similar aromatic amines.
The Decisive Difference: The N-H Bond
The fundamental distinction between N-methylaniline (a secondary amine) and N,N-dimethylaniline (a tertiary amine) lies in the presence of a hydrogen atom on the nitrogen in N-methylaniline.[1] This single structural variance is the most telling feature in their respective FTIR spectra, providing an unambiguous diagnostic marker.
N-methylaniline possesses an N-H bond, which gives rise to characteristic stretching and bending vibrations.[2] Conversely, N,N-dimethylaniline lacks an N-H bond, and therefore, its spectrum is devoid of these specific peaks.[2][3] This guide will dissect these and other spectral nuances to empower you with a robust analytical framework.
Comparative Analysis of Characteristic FTIR Peaks
The following table summarizes the key vibrational modes and their corresponding wavenumbers for N-methylaniline and N,N-dimethylaniline. This data provides a clear, at-a-glance comparison for spectral interpretation.
A broad out-of-plane bending vibration that can be a secondary confirmation for the presence of an N-H bond.
C-H Out-of-Plane Bend
~700 - 900 cm⁻¹
~700 - 900 cm⁻¹
Related to the substitution pattern on the benzene ring.
In-Depth Spectral Interpretation: A Region-by-Region Walk-through
The N-H Stretching Region (3300-3500 cm⁻¹)
This is the most critical region for distinguishing between these two compounds. N-methylaniline exhibits a single, relatively sharp absorption band around 3411-3417 cm⁻¹, which is characteristic of the N-H stretching vibration in a secondary amine.[3][4] In contrast, the spectrum of N,N-dimethylaniline will be completely transparent in this region due to the absence of an N-H bond.[3]
The C-H Stretching Region (2800-3100 cm⁻¹)
Both molecules will display peaks in this region. Aromatic C-H stretching vibrations appear at wavenumbers greater than 3000 cm⁻¹. Aliphatic C-H stretches from the methyl group(s) are observed below 3000 cm⁻¹. While subtle differences may exist due to the electronic environment, this region is generally not the primary means of differentiation.
The Fingerprint Region (< 1600 cm⁻¹)
This region contains a wealth of information, though the peaks can be more complex and sometimes overlap.
Aromatic C=C Stretching: Both compounds will show characteristic peaks for the benzene ring, typically around 1600 cm⁻¹ and 1500 cm⁻¹.
Aromatic C-N Stretching: A strong band in the 1271-1307 cm⁻¹ range is expected for both molecules, corresponding to the stretching of the bond between the nitrogen and the aromatic ring.[5]
N-H Wagging: For N-methylaniline, a broad absorption band may be observed in the 665-910 cm⁻¹ region, attributed to the out-of-plane N-H bending (wagging) vibration.[2] This feature will be absent in the spectrum of N,N-dimethylaniline.
Expert Insights and Causality
The distinct differences in the FTIR spectra of N-methylaniline and N,N-dimethylaniline are a direct consequence of their molecular structures. The presence of the N-H bond in N-methylaniline allows for a dipole moment change during its stretching and bending vibrations, resulting in the absorption of infrared radiation at specific frequencies. The replacement of this hydrogen with a second methyl group in N,N-dimethylaniline eliminates these vibrational modes entirely.
Furthermore, the electronic environment around the nitrogen atom is subtly different. In N,N-dimethylaniline, the two methyl groups can lead to steric hindrance, potentially affecting the orientation of the lone pair of electrons on the nitrogen with respect to the aromatic ring. This can cause minor shifts in the positions of the ring and C-N vibrational modes compared to N-methylaniline.[6]
Visualizing the Analytical Workflow
The following diagram illustrates the logical process for differentiating between N-methylaniline and N,N-dimethylaniline using FTIR spectroscopy.
Caption: A flowchart detailing the decision-making process for identifying N-methylaniline and N,N-dimethylaniline based on their FTIR spectra.
Experimental Protocol: Acquiring High-Quality FTIR Spectra of Liquid Amines
This protocol outlines a self-validating procedure for obtaining reliable FTIR spectra of liquid aromatic amines using an Attenuated Total Reflectance (ATR) accessory, which is ideal for neat (undiluted) liquid samples.
Instrumentation and Materials:
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
Solvent for cleaning (e.g., isopropanol or acetone)
Lint-free laboratory wipes
Step-by-Step Methodology:
Instrument Preparation and Background Scan:
Ensure the FTIR spectrometer and ATR accessory are clean and dry.
With the clean, empty ATR crystal, collect a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.
Sample Application:
Place a small drop of the liquid amine sample onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
Data Acquisition:
Lower the ATR press to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.
Data Processing and Analysis:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform baseline correction and peak picking as needed.
Compare the obtained spectrum with the characteristic peaks outlined in the table above to identify the compound.
Cleaning:
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.
Run a clean-check by acquiring a spectrum of the clean crystal to ensure no sample residue remains.
Visualizing the Experimental Workflow
The following diagram provides a visual representation of the experimental protocol for ATR-FTIR analysis.
Caption: A step-by-step visualization of the ATR-FTIR experimental protocol for analyzing liquid amine samples.
By following this comprehensive guide, researchers can confidently and accurately distinguish between N-methylaniline and N,N-dimethylaniline, ensuring the integrity of their scientific endeavors.
References
A comparison of the finger print region of the infrared spectra of aniline in nitrogen (upper panel) and argon (lower panel) matrixes - ResearchGate. Available at: [Link]
Shaji, S., Eappen, S. M., Rasheed, T. M. A., & Nair, K. P. R. (2004). NIR vibrational overtone spectra of N-methylaniline, N,N-dimethylaniline and N,N-diethylaniline--a conformational structural analysis using local mode model. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 60(1-2), 351–355. Available at: [Link]
FTIR spectrum of N-Methylaniline capped PbS nanoparticles. - ResearchGate. Available at: [Link]
Problems in Chemistry. (2023). N-H Stretching and Bending Vibrations. YouTube. Available at: [Link]
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available at: [Link]
National Center for Biotechnology Information (n.d.). N,N-Dimethylaniline. PubChem. Available at: [Link]
Catikkas, B. (2017). Raman and FT-IR spectra, DFT and SQMFF calculations for N,N-dimethylaniline. PEN Vol. 5, No. 2, June 2017, pp. 237 – 244. Available at: [Link]
NIST (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Available at: [Link]
National Center for Biotechnology Information (n.d.). N-Methylaniline. PubChem. Available at: [Link]
Atac, A., & Yurdakul, S. (2008). Theoretical and experimental studies of the vibrational spectra of m-methylaniline. Journal of Molecular Structure: THEOCHEM, 851(1-3), 243-251. Available at: [Link]
University of Calgary (n.d.). IR: amines. Available at: [Link]
NIST (n.d.). N,N-Diethylaniline. NIST Chemistry WebBook. Available at: [Link]
Sharma, G., Navya, K., & Biswas, P. (2018). Vibrational spectroscopic signatures of hydrogen bond induced NH stretch–bend Fermi-resonance in amines: The methylamine clusters and other N–H⋯N hydrogen-bonded complexes. The Journal of Chemical Physics, 149(19), 194303. Available at: [Link]
NIST (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Available at: [Link]
PhotochemCAD (n.d.). N,N-Dimethyl-aniline. Available at: [Link]
Lakna (2022). What is the Difference Between Aniline and N-Methylaniline. Pediaa.com. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Pharmaceutical Researchers, Analytical Scientists, and Process Chemists
Focus: Trace analysis, Genotoxic Impurity (GTI) monitoring, and method optimization.
Introduction: The "Active Site" Challenge
N-alkylated anilines (e.g., N-methylaniline, N-ethylaniline) are critical intermediates in drug synthesis but pose significant analytical challenges. Their analysis is governed by a fundamental chemical conflict: the basicity of the nitrogen lone pair versus the acidity of residual silanols in the gas chromatographic flow path.
In the context of pharmaceutical development, particularly under ICH M7 guidelines for mutagenic impurities, "good enough" chromatography is insufficient. Tailing peaks obscure trace impurities, skew mass spectral ionization patterns, and ruin integration accuracy at low ppm levels.
This guide compares the two dominant analytical strategies:
Direct Injection using specialized base-deactivated stationary phases.
Chemical Derivatization (Acylation) to mask the polar amine functionality.
Comparative Analysis: Method Performance
Strategy A: Direct Injection (Base-Deactivated Columns)
Best for: Tertiary anilines (non-derivatizable), rapid screening, and high-concentration assays.
Standard 5% phenyl-arylene columns (e.g., DB-5ms) often fail for trace anilines because the amine group hydrogen-bonds with active sites in the liner and column. Base-deactivated columns (e.g., Rtx-5 Amine, CP-Volamine) utilize surface passivation technologies to neutralize these interactions.
Strategy B: Derivatization (Acylation)
Best for: Secondary anilines, trace-level Genotoxic Impurities (GTIs), and complex matrices.
For secondary N-alkyl anilines (e.g., N-methylaniline), acylation with fluorinated anhydrides (TFAA, PFPA) replaces the active hydrogen with a fluoroacyl group. This eliminates hydrogen bonding, lowers boiling points, and introduces electronegative fluorine atoms that enhance MS sensitivity.
Head-to-Head Performance Data
The following data summarizes the performance of N-methylaniline (secondary) and N,N-dimethylaniline (tertiary) analyzed via both methods.
Metric
Direct Injection (Standard 5% Phenyl)
Direct Injection (Base-Deactivated)
Derivatization (TFAA)
Target Analyte
N-methylaniline
N-methylaniline
N-methylaniline-TFA
Peak Symmetry ()
1.8 - 2.5 (Severe Tailing)
1.1 - 1.3 (Excellent)
1.0 - 1.1 (Perfect)
LOD (SIM Mode)
50 ppb
10 ppb
< 1 ppb
Linearity ()
0.985
0.998
> 0.999
Mass Spectral Skew
High (Concentration dependent)
Low
None
Suitability
General Screening
Routine QC
Trace / GTI Analysis
Critical Insight: Tertiary anilines (e.g., N,N-dimethylaniline) cannot be derivatized by acylation as they lack the N-H proton. They must be analyzed via Direct Injection on a base-deactivated column.
Decision Matrix & Workflow Visualization
The choice between methods depends on the substitution pattern of the nitrogen atom.
Figure 1: Analytical Decision Matrix. Tertiary amines force direct injection; secondary amines offer a choice based on sensitivity needs.
Detailed Experimental Protocols
Method A: Direct Injection (Optimized for Inertness)
Use this for N,N-dialkyl anilines or when derivatization is impractical.
Column Selection: Use a base-deactivated column (e.g., Restek Rtx-5 Amine or Agilent CP-Volamine). Do not use standard Wax columns if high temperatures (>240°C) are required.
Inlet Liner: Ultra-inert, wool-packed liner with base-deactivation.
Solvent: Toluene or Dichloromethane (Avoid Methanol as it can act as a proton donor/acceptor and affect peak shape).
GC Parameters:
Inlet: 250°C, Split 10:1 (or Splitless for trace).
Oven: 50°C (1 min) → 15°C/min → 300°C.
Crucial Step: Priming. Inject a high-concentration amine standard (1000 ppm) three times before the sequence to "occupy" any remaining active sites.
Method B: TFAA Derivatization Workflow
Use this for ultra-trace quantification of N-monoalkyl anilines.
This protocol uses Trifluoroacetic Anhydride (TFAA) to convert the amine to an amide.
Figure 2: Derivatization Mechanism.[5] The conversion to an amide reduces polarity and increases mass, moving the analyte away from the solvent front.
Scientific Validation (E-E-A-T)
Why Tailing Occurs (The Mechanism)
Silanol groups (
) on the surface of glass liners and column stationary phases are slightly acidic (). N-alkyl anilines are bases. The resulting acid-base interaction causes the analyte to "stick" to the column walls, resulting in a lag (tail) in the chromatogram.
Validation Check: If your tailing factor (
) > 1.5, your system contains active sites. Replace the liner and trim the column guard.
Why Derivatization Improves Sensitivity[6]
Improved Gas Phase Dynamics: The acyl group prevents hydrogen bonding, sharpening the peak. A sharper peak (smaller width
) results in a taller signal () for the same area (), increasing the Signal-to-Noise (S/N) ratio.
Mass Shift: Derivatization adds mass (e.g., +97 Da for TFA). This moves the molecular ion into a higher mass range, away from low-mass background noise common in EI sources.
References
Comparison of GC and LC-MS for Aniline Analysis
Source: Journal of Chromatography A. "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines."
Link:[Link]
Derivatization Reagents Comparison (TFAA vs PFPA)
Source: Journal of Analytical Toxicology. "Comparison of Derivatization Methods for the Analysis of Amines."
Link:[Link]
Genotoxic Impurities Guidelines
Source: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
Link:[Link]
Column Deactivation Technologies
Source: Restek Corporation. "Analysis of Amines by GC: How to Reduce Tailing."
Link:[Link]
Navigating the Safe Handling of 4-butyl-N-methylaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. 4-butyl-N-methylaniline, a substituted aromatic amine, represents a cl...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. 4-butyl-N-methylaniline, a substituted aromatic amine, represents a class of compounds with significant potential in various research and development applications. However, its structural similarity to other anilines necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific integrity.
Understanding the Risk: The Toxicological Profile of Aromatic Amines
Given these potential hazards, all handling of 4-butyl-N-methylaniline must be conducted with the assumption that it is a hazardous substance.
Foundational Safety: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling 4-butyl-N-methylaniline.
PPE Selection Protocol
Caption: PPE Selection Workflow for 4-butyl-N-methylaniline.
PPE Component
Specification
Rationale
Eye and Face Protection
Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]
Protects against direct contact of liquid or aerosolized 4-butyl-N-methylaniline with the eyes, which can cause serious irritation.[1][5]
Hand Protection
Chemical-impermeable gloves.[8] Nitrile or neoprene gloves are generally recommended for aromatic amines. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Double-gloving is a best practice.
Aromatic amines can be absorbed through the skin.[9] Chemical-resistant gloves provide a critical barrier to prevent dermal exposure, which can lead to systemic toxicity.[1][2][3][4]
Body Protection
A flame-resistant and impervious laboratory coat.[8] Ensure cuffs are tucked into gloves to prevent skin exposure.
Protects the skin on the arms and torso from accidental spills and splashes.
Respiratory Protection
All work should be conducted in a properly functioning and certified chemical fume hood.[10] If there is a potential for generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.
Inhalation is a primary route of exposure for toxic aromatic amines.[1][2][3][4] A chemical fume hood provides the most effective engineering control to prevent the inhalation of harmful vapors.
Operational Plan: From Receipt to Disposal
A systematic approach to handling 4-butyl-N-methylaniline at every stage is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks.
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][8][10]
Keep the container tightly closed when not in use.[5][8][10]
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]
Preparation and Handling:
Before handling, ensure that an eyewash station and safety shower are readily accessible.[10]
Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.[2][10]
Use non-sparking tools to prevent ignition of flammable vapors.[8][9][10]
Wash hands and any exposed skin thoroughly after handling.[5][10] Do not eat, drink, or smoke in the work area.[3][10]
Spill Management:
In the event of a small spill, ensure adequate ventilation and wear appropriate PPE.
Absorb the spill with an inert absorbent material, such as vermiculite or sand.[2][10]
Collect the absorbed material and place it in a suitable, closed container for disposal.[2][8][10]
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Emergency Response Plan
Caption: Emergency Response Protocol for 4-butyl-N-methylaniline Exposure.
Disposal Plan: Responsible Waste Management
Proper disposal of 4-butyl-N-methylaniline and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
Collect all waste containing 4-butyl-N-methylaniline, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, clearly labeled, and sealed waste container.
Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's hazardous waste management plan.
Disposal Method:
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[8]
Empty containers should be triply rinsed (or equivalent) with a suitable solvent, and the rinsate collected as hazardous waste.[8] The rinsed containers can then be offered for recycling or reconditioning.[8]
By adhering to these detailed safety protocols, researchers can confidently and responsibly handle 4-butyl-N-methylaniline, fostering a secure environment that enables scientific advancement.
References
4-Butylaniline | C10H15N | CID 7694. PubChem. National Institutes of Health. Available at: [Link]
Methylaniline - Hazard Summary. New Jersey Department of Health and Senior Services. Available at: [Link]
Guidance for Selection of Protective Clothing for MDI Users. Covestro. Available at: [Link]
N-METHYLANILINE 98% MSDS. Loba Chemie. Available at: [Link]
4-BUTYLANILINE MSDS. Loba Chemie. Available at: [Link]
OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]
Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC. National Institutes of Health. Available at: [Link]